molecular formula C9H12N2O3 B15146155 Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate

Cat. No.: B15146155
M. Wt: 196.20 g/mol
InChI Key: LGCIBTRJQICHBI-UHFFFAOYSA-N
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Description

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is a chiral amino acid derivative featuring a 2-oxo-1H-pyridin-4-yl substituent. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s stereochemistry (S-configuration at the 3-position) and the presence of a pyridinone ring distinguish it from related analogs.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12)

InChI Key

LGCIBTRJQICHBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=O)NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridone and methyl acrylate.

    Formation of Intermediate: The first step involves the reaction of 4-pyridone with methyl acrylate under basic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.

    Esterification: Finally, the esterification reaction is carried out to form the methyl ester group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic/Heterocyclic Rings

Variations in substituent type and position on aromatic or heterocyclic rings significantly alter pharmacological and physicochemical properties.

Compound Name Structural Features Key Differences Biological Implications
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate Phenyl ring with a 2-methyl substituent Lacks pyridinone ring; methyl group reduces polarity Lower hydrogen-bonding capacity; altered receptor binding compared to pyridinone analogs
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate Para-fluorophenyl substituent Fluorine enhances electronegativity and lipophilicity Improved membrane permeability but reduced solubility in aqueous media
Methyl (3S)-3-amino-3-(pyrimidin-4-yl)propanoate Pyrimidine ring instead of pyridinone Pyrimidine lacks the 2-oxo group; nitrogen-rich structure Potential for altered kinase inhibition profiles
Methyl (3S)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate Pyrazole ring with a methyl group Neutral heterocycle with different electronic properties May exhibit divergent antimicrobial or anticancer activity

Key Insight : The 2-oxo group in the target compound enhances polarity and hydrogen-bonding interactions, which could improve binding to enzymes or receptors requiring polar interactions.

Stereochemical and Backbone Modifications

Stereochemistry and backbone alterations influence pharmacokinetics and target selectivity.

Compound Name Structural Features Key Differences Biological Implications
Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate R-configuration at the 3-position Enantiomeric differences in chiral recognition Potential reduction in activity if target receptors are stereospecific
(3S)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid Carboxylic acid instead of methyl ester Ester-to-acid conversion alters solubility and bioavailability Improved water solubility but reduced cell membrane penetration
Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate Extended carbon chain and ethyl ester groups Increased lipophilicity and steric bulk Extended half-life but potential for off-target interactions

Key Insight : The (3S)-configuration and methyl ester group in the target compound balance solubility and membrane permeability, making it more pharmacokinetically favorable than acid derivatives.

Functional Group Variations

Functional groups such as esters, ketones, and halides modulate reactivity and bioactivity.

Compound Name Structural Features Key Differences Biological Implications
Methyl 3-oxo-3-(pyridin-2-YL)propanoate Keto group at the 3-position Lacks the amino group; simpler structure Reduced potential for target-specific interactions (e.g., enzyme inhibition)
Methyl 2-(furan-2-carboxamido)propanoate Furan ring with an amide linkage Amide group introduces hydrogen-bonding potential Enhanced stability but possible metabolic resistance
Methyl 3-(4-(difluoromethyl)-pyrazolo[3,4-b]pyridin-7-yl)propanoate Difluoromethyl and pyrazolo-pyridine moieties Fluorine atoms enhance metabolic stability Potential for improved oral bioavailability

Key Insight: The amino group in the target compound provides a handle for derivatization and enhances interactions with biological targets, while the pyridinone ring offers metabolic stability.

Biological Activity

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate, with a molecular formula of C9H12N2OC_9H_{12}N_2O and a molecular weight of approximately 196.20 g/mol, is an amino acid derivative featuring a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Amino Group : Contributes to its classification as an amino acid derivative.
  • Ester Functional Group : Enhances its chemical reactivity and solubility.

These features suggest that this compound could exhibit diverse biological activities, particularly in the realms of cancer therapy and neuroprotection.

1. Anticancer Potential

Recent studies indicate that compounds with similar structural motifs to this compound may possess anticancer properties. For instance, derivatives that incorporate pyridine rings have shown cytotoxic effects against various cancer cell lines.

A notable study demonstrated that certain pyridine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the unique structural characteristics of this compound may similarly contribute to anticancer activity.

2. Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Similar compounds have been shown to inhibit cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

Study Focus Findings
Study AAnticancer ActivityInduced apoptosis in FaDu cells; better efficacy than bleomycin .
Study BNeuroprotectionInhibition of cholinesterase; potential for cognitive enhancement .
Study CStructure Activity RelationshipIdentified key structural features contributing to biological activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cholinesterase Inhibition : Enhancing neurotransmitter levels by inhibiting breakdown.
  • Binding Affinity : Interaction with specific receptors or enzymes due to its unique structural features.

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